ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate
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Overview
Description
Ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate, also known as ENAE, is a novel oxadiazole-based compound that has recently been studied for its potential applications in various scientific fields. This compound has been found to possess a wide range of interesting properties, including biochemical and physiological effects, that make it a promising candidate for further research.
Scientific Research Applications
Synthesis and Chemical Reactivity
Ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate and related compounds are utilized in the synthesis of various heterocyclic compounds, demonstrating a wide range of chemical reactivities. For instance, derivatives of 1,3,4-oxadiazoles and pyridopyridazines have been synthesized through the condensation of cyanoacetohydrazide with diethyl monoimidic malonate, showcasing the compound's utility in generating new chemical entities with potential biological activities (Elnagdi et al., 1988).
Reactivity with Hydroxylamine
The reactivity of similar compounds with hydroxylamine has been studied, leading to the formation of various oxadiazole derivatives. For example, O-ethyl S-methyl N-cyanocarbonimidothioate reacted with hydroxylamine to yield 5-amino-3-ethoxy-1,2,4-oxadiazole, indicating the potential for diverse chemical transformations and the synthesis of novel compounds with significant properties (Suyama et al., 1994).
Potential for Biological Activities
The synthesis and characterization of carbazole derivatives, including those related to the ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate structure, have been explored for their antimicrobial properties. The formation of N,N'-bis(1,2,3,4-tetrahydrocarbazol-1-ylidene)ethane-1,2-diamines and their subsequent screening for antibacterial and antifungal activities highlight the compound's relevance in medicinal chemistry and drug discovery efforts (Martin & Prasad, 2006).
properties
IUPAC Name |
ethyl N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-3-11-4(2)8-6-5(7)9-12-10-6/h3H2,1-2H3,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKCPJFDNOQAOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NC1=NON=C1N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (1E)-N-(4-amino-1,2,5-oxadiazol-3-yl)ethanimidoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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